molecular formula C21H24Cl2N2OS B2463263 3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one CAS No. 2034294-60-3

3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one

Cat. No. B2463263
M. Wt: 423.4
InChI Key: FYMAZDIERFUDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H24Cl2N2OS and its molecular weight is 423.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Studies for Biological Potency

Compounds incorporating biologically active heterocyclic entities, such as oxazole, pyrazoline, and pyridine, have been synthesized and studied for their anticancer and antimicrobial activities. The synthesis of these compounds involves the elaboration of heterocyclic structures that are potentially similar to the compound . The synthesized compounds have been evaluated against a panel of cancer cell lines and pathogenic strains, demonstrating significant biological activities. These findings suggest that similar compounds could be designed and synthesized for targeted biological applications, including the development of new anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Application in Anticonvulsant Drug Development

The structural analysis of anticonvulsant compounds featuring piperidine rings indicates a critical orientation for these groups due to delocalization effects, which are essential for the drug's efficacy. These studies highlight the importance of specific structural features for pharmacological activity, suggesting that compounds with piperidine motifs, similar to the chemical , could be explored for their potential as anticonvulsant drugs. The insights from crystal structures and molecular orbital calculations provide a foundation for the design of new compounds with enhanced anticonvulsant properties (Georges, Vercauteren, Evrard, & Durant, 1989).

Antimalarial Activity

Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum strains. The structural features of these compounds, including the presence of hydroxyl groups, a propane chain, and fluorine, are crucial for their antiplasmodial efficacy. This suggests that compounds with similar structural frameworks could be investigated for their potential to inhibit malaria parasite growth, offering a pathway for the development of novel antimalarial agents (Mendoza et al., 2011).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2OS/c22-18-2-1-3-19(23)17(18)4-5-21(26)24-10-6-16(7-11-24)25-12-8-20-15(14-25)9-13-27-20/h1-3,9,13,16H,4-8,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMAZDIERFUDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one

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